3-Chloro-6-pyrrolidin-1-yl-pyridazine
Overview
Description
3-Chloro-6-pyrrolidin-1-yl-pyridazine is a heterocyclic compound with the molecular formula C8H10ClN3. It is characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a pyrrolidine ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-6-pyrrolidin-1-yl-pyridazine can be synthesized through the reaction of pyrrolidine with 3,6-dichloropyridazine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine displaces the chlorine atom at the 6-position of the pyridazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-pyrrolidin-1-yl-pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Substitution reactions: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 3-amino-6-pyrrolidin-1-yl-pyridazine derivative .
Scientific Research Applications
3-Chloro-6-pyrrolidin-1-yl-pyridazine has several scientific research applications, including:
Medicinal chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological research: It is employed in studies investigating the biological activity of pyridazine derivatives and their interactions with various biological targets .
Mechanism of Action
The mechanism of action of 3-Chloro-6-pyrrolidin-1-yl-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can bind to receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
- 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
- 3-Chloro-6-(1H-imidazol-1-yl)pyridazine
Uniqueness
3-Chloro-6-pyrrolidin-1-yl-pyridazine is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-chloro-6-pyrrolidin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJAXJOBBCOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427244 | |
Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-85-8 | |
Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-(1-pyrrolidinyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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